(E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline
CAS No.: 100650-00-8
Cat. No.: VC21356138
Molecular Formula: C12H12Cr2N2O11
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100650-00-8 |
---|---|
Molecular Formula | C12H12Cr2N2O11 |
Molecular Weight | 225.29 g/mol |
IUPAC Name | N,N-dimethyl-4-[(E)-2-pyrimidin-4-ylethenyl]aniline |
Standard InChI | InChI=1S/C14H15N3/c1-17(2)14-7-4-12(5-8-14)3-6-13-9-10-15-11-16-13/h3-11H,1-2H3/b6-3+ |
Standard InChI Key | OFCUZVXGFQJLHM-ZZXKWVIFSA-N |
Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C/C2=NC=NC=C2 |
SMILES | CN(C)C1=CC=C(C=C1)C=CC2=NC=NC=C2 |
Canonical SMILES | CN(C)C1=CC=C(C=C1)C=CC2=NC=NC=C2 |
(E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline is a synthetic organic compound with the CAS number 917885-26-8. It belongs to the class of aryl compounds, specifically featuring a pyrimidine ring attached to an aniline backbone via a vinyl group. The molecular formula of this compound is C14H15N3, and its molecular weight is approximately 225.29 g/mol .
Physical and Chemical Data
Property | Value |
---|---|
CAS Number | 917885-26-8 |
Molecular Formula | C14H15N3 |
Molecular Weight | 225.29 g/mol |
Purity | Typically 97% with TBC as a stabilizer |
Biological Activity and Potential Applications
While specific biological activity data for (E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline are not widely reported, compounds with similar structures, such as those containing pyrimidine or pyridine rings, have been explored for their potential in medicinal chemistry. For instance, pyrimidine derivatives have been studied for their roles as inhibitors of various enzymes and receptors, including vascular endothelial growth factor receptor-2 (VEGFR-2) .
Related Compounds
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N,N-Dimethyl-4-(2-(pyridin-4-yl)vinyl)aniline (CAS No. 889-36-1) is a related compound with a pyridine ring instead of pyrimidine. It shares a similar backbone but lacks detailed biological activity reports .
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FIDAS agents, such as (E)-4-(2′,6′-difluorostyryl)-N,N-dimethylaniline, have shown promise in cancer research by targeting methionine S-adenosyltransferase-2 (MAT2A) .
Research Findings and Future Directions
Research on compounds like (E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline often focuses on their potential as building blocks for more complex molecules with specific biological activities. The incorporation of pyrimidine rings into organic compounds can enhance their interaction with biological targets, making them candidates for drug development.
Challenges and Opportunities
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Synthetic Challenges: The synthesis of these compounds requires precise control over stereochemistry and regiochemistry to achieve the desired biological activity.
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Biological Evaluation: Further studies are needed to explore the biological activity of (E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline and its potential applications in medicine.
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